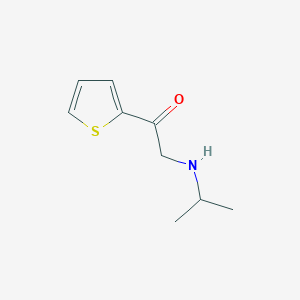

2-Isopropylamino-1-thiophen-2-yl-ethanone

Description

Structural Context within Thiophene-Based α-Amino Ketones

2-Isopropylamino-1-thiophen-2-yl-ethanone belongs to the class of α-amino ketones. This structural motif, characterized by an amino group attached to the carbon atom adjacent to a ketone, is a valuable synthon in organic synthesis. rsc.org The specific structure of the title compound features a thiophen-2-yl group attached to the carbonyl carbon, and an isopropylamino group at the alpha position.

The thiophene (B33073) ring itself is an electron-rich aromatic system, which influences the reactivity and electronic properties of the entire molecule. nih.gov The presence of the sulfur atom allows for diverse chemical modifications, and the ring can act as a bioisostere for other aromatic systems, such as a benzene (B151609) ring, in drug design. nih.gov

Significance of the Chemical Scaffold in Medicinal and Synthetic Chemistry Research

The thiophene scaffold is a cornerstone in the synthesis of a wide array of heterocyclic compounds. researchgate.net The Gewald reaction, a classic method, provides a versatile route to highly substituted 2-aminothiophenes, which are precursors to many other derivatives. researchgate.netresearchgate.netsciforum.net These 2-aminothiophene scaffolds are known to exhibit a broad spectrum of pharmacological activities, including anticancer, antiviral, and antimicrobial properties. nih.gov

The α-amino ketone functionality is also of high importance. These compounds are key intermediates in the synthesis of various nitrogen-containing molecules, including amino alcohols and other heterocyclic systems. organic-chemistry.org The development of efficient and stereoselective methods for the synthesis of α-amino ketones is an active area of research. rsc.orgorganic-chemistry.org

The combination of the thiophene ring and the α-amino ketone moiety in 2-Isopropylamino-1-thiophen-2-yl-ethanone suggests potential for diverse chemical transformations and biological applications. For instance, thiophene derivatives have been investigated as inhibitors of enzymes like EGFR/HER2 in cancer research and as positive allosteric modulators of receptors such as GLP-1R for the treatment of type 2 diabetes. nih.govmdpi.com

Overview of Current Academic Research Trajectories and Open Questions

While specific research dedicated exclusively to 2-Isopropylamino-1-thiophen-2-yl-ethanone is not extensively documented in publicly available literature, the research trajectories for closely related thiophene-based α-amino ketones point towards several key areas of investigation.

Synthetic Methodology: A primary focus of current research is the development of novel and efficient synthetic routes to thiophene derivatives. researchgate.netnih.gov This includes the use of multi-component reactions and the exploration of greener reaction conditions. researchgate.net For α-amino ketones, research is ongoing to develop catalytic and enantioselective methods for their synthesis, which is crucial for producing chiral drugs. organic-chemistry.org

Medicinal Chemistry Applications: A significant portion of research on thiophene derivatives is driven by the search for new therapeutic agents. nih.govnih.gov Studies on related compounds investigate their potential as anticancer, anti-inflammatory, and antimicrobial agents. nih.govnih.gov An open question for a compound like 2-Isopropylamino-1-thiophen-2-yl-ethanone would be the exploration of its specific biological activity profile. The structural similarity to other bioactive thiophenes suggests it could be a candidate for screening in various disease models.

Materials Science: Thiophene-based molecules are also of interest in materials science, particularly for the development of organic electronics. While less common for α-amino ketones, the inherent electronic properties of the thiophene ring could be exploited in the design of new functional materials.

Structure

3D Structure

Properties

IUPAC Name |

2-(propan-2-ylamino)-1-thiophen-2-ylethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NOS/c1-7(2)10-6-8(11)9-4-3-5-12-9/h3-5,7,10H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOLVFVLLIILKEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(=O)C1=CC=CS1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Isopropylamino 1 Thiophen 2 Yl Ethanone and Analogues

Strategic Retrosynthetic Analysis

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves breaking down a target molecule into simpler precursor structures, known as synthons, without assuming any specific starting materials. amazonaws.comyoutube.com The synthesis of 2-Isopropylamino-1-thiophen-2-yl-ethanone can be approached by two primary disconnection strategies.

The most common disconnection occurs at the carbon-nitrogen (C-N) bond of the α-amino ketone functionality. youtube.com This leads to an α-haloketone intermediate and isopropylamine (B41738). This is a logical step as the reaction between an α-haloketone and an amine is a well-established method for forming α-amino ketones via nucleophilic substitution. nih.gov

A further disconnection of the α-haloketone at the Cα-C(O) bond is generally not feasible. Instead, the α-halo group is considered a result of a functional group interconversion (FGI) from the corresponding ketone, 1-thiophen-2-yl-ethanone. youtube.com This ketone can then be disconnected via a Friedel-Crafts acylation reaction, leading to thiophene (B33073) and an acetylating agent like acetyl chloride or acetic anhydride (B1165640).

An alternative retrosynthetic pathway involves disconnecting the molecule via a reductive amination strategy. masterorganicchemistry.com In this approach, the C-N bond is still the primary point of disconnection, but it leads back to the precursor ketone (1-thiophen-2-yl-ethanone) and isopropylamine, which would react to form an imine intermediate that is subsequently reduced. libretexts.org

Synthesis of Key Precursor Building Blocks

The successful synthesis of the target molecule relies on the efficient preparation of key precursors, namely 1-thiophen-2-yl-ethanone and its corresponding α-halogenated derivative.

Preparation of 1-Thiophen-2-yl-ethanone Derivatives

1-Thiophen-2-yl-ethanone, also known as 2-acetylthiophene (B1664040), is the foundational building block for this synthesis. aablocks.comnih.gov The most common and industrially scalable method for its preparation is the Friedel-Crafts acylation of thiophene. This electrophilic aromatic substitution reaction typically employs an acylating agent such as acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). nih.gov

The reaction is generally carried out in an inert solvent like dichloromethane (B109758) (CH₂Cl₂) or carbon disulfide (CS₂) at low to ambient temperatures to control the reactivity and prevent side reactions. nih.gov

| Reactants | Catalyst | Solvent | Time (min) | Yield (%) | Reference |

| Thiophene, Adipoyl chloride | AlCl₃ | CH₂Cl₂ | 105 | - | nih.gov |

| Acetophenones, POCl₃/DMF | - | DMF | - | Good | mdpi.com |

This table presents selected examples of acylation reactions on thiophene and related compounds.

Derivatives of 1-thiophen-2-yl-ethanone can also be synthesized using similar methodologies, starting from substituted thiophenes to introduce various functionalities on the thiophene ring. mdpi.com

Generation of α-Haloketone Intermediates

The next critical step is the α-halogenation of 1-thiophen-2-yl-ethanone to produce an α-haloketone intermediate, such as 2-bromo-1-thiophen-2-yl-ethanone. achemblock.comuni.lu This intermediate is highly reactive and susceptible to nucleophilic attack at the α-carbon. nih.gov

A common method for this transformation is the reaction of the ketone with a halogenating agent. For bromination, molecular bromine (Br₂) in a suitable solvent like acetic acid or chloroform (B151607) can be used. However, a more selective and widely used reagent is N-bromosuccinimide (NBS), often in the presence of a radical initiator like benzoyl peroxide or under photochemical conditions. asianpubs.org The use of copper(II) bromide (CuBr₂) is another effective method for the α-bromination of ketones. asianpubs.org

The synthesis of 2-chloroacetylthiophene can be achieved using sulfuryl chloride (SO₂Cl₂) or by reacting the enol silyl (B83357) ether of 2-acetylthiophene with a chlorine source. tandfonline.com

| Starting Material | Reagent | Conditions | Product | Yield (%) | Reference |

| Acetophenones | N-Bromosuccinimide | Ultrasound, Water, 15-20 min | α-Bromoacetophenones | Good to Excellent | asianpubs.org |

| 2-Acetylthiophene | N-Bromosuccinimide | - | 2-Bromo-1-(thiophen-2-yl)ethanone | - | organic-chemistry.org |

| Enoxysilane of 2-acetylthiophene | N-chlorosuccinimide or N-bromosuccinimide | - | 2-Chloro or 2-Bromoacetylthiophene | Selective | tandfonline.com |

This table showcases various methods for the α-halogenation of ketones.

Nucleophilic Amination Reactions with Isopropylamine

With the α-haloketone precursor in hand, the final step is the introduction of the isopropylamino group. This can be accomplished through either direct amination or a reductive amination strategy.

Direct Amination Protocols

The most straightforward approach is the direct nucleophilic substitution (Sₙ2) reaction of the α-haloketone, typically 2-bromo-1-thiophen-2-yl-ethanone, with isopropylamine. nih.gov In this reaction, the lone pair of electrons on the nitrogen atom of isopropylamine attacks the electrophilic α-carbon of the ketone, displacing the bromide ion as the leaving group.

This reaction is typically carried out in a polar aprotic solvent, such as acetonitrile (B52724) or dimethylformamide (DMF), to facilitate the Sₙ2 mechanism. The presence of a non-nucleophilic base, like potassium carbonate (K₂CO₃) or triethylamine (B128534) (Et₃N), is often required to neutralize the hydrobromic acid (HBr) generated during the reaction, preventing the protonation of the amine reactant. The reaction generally proceeds at room temperature or with gentle heating. Recent advancements have also explored catalytic enantioselective methods to produce chiral α-amino ketones. nih.gov

Reductive Amination Strategies

An alternative and highly effective method for the synthesis of 2-Isopropylamino-1-thiophen-2-yl-ethanone is reductive amination. masterorganicchemistry.comlibretexts.org This two-step, one-pot process begins with the reaction of 1-thiophen-2-yl-ethanone with isopropylamine to form an imine or enamine intermediate.

This intermediate is then reduced in situ to the desired secondary amine. A key advantage of this method is the use of pH-sensitive reducing agents that are selective for the protonated imine (iminium ion) over the ketone starting material. masterorganicchemistry.com Sodium cyanoborohydride (NaBH₃CN) is a classic reagent for this purpose, as it is stable in mildly acidic conditions (pH 4-6) where imine formation is favorable. youtube.com Another commonly used reducing agent is sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which is less toxic and often more effective. masterorganicchemistry.com The reaction can also be achieved through catalytic hydrogenation. dicp.ac.cn

| Ketone/Aldehyde | Amine | Reducing Agent/Catalyst | Conditions | Product | Reference |

| Ketones | Primary or Secondary Amines | NaBH₃CN or NaBH(OAc)₃ | Mildly acidic (pH ~5) | Secondary or Tertiary Amines | masterorganicchemistry.comyoutube.com |

| Aryl Ketones | p-Methoxyaniline | Ir-f-Binaphane/Ti(OiPr)₄/I₂ | H₂ (800 psi), Toluene, 40 °C | Chiral Secondary Amines | dicp.ac.cn |

| Ketones | Ammonia | Iron-based catalyst | H₂ (150 bar), 150 °C | Primary Amines | researchgate.net |

This table illustrates the versatility of reductive amination for synthesizing various amines.

Chemo- and Regioselective Transformations

Chemo- and regioselectivity are paramount in the synthesis of complex molecules like 2-Isopropylamino-1-thiophen-2-yl-ethanone to ensure the desired isomers are formed, minimizing difficult purification steps. The thiophene ring's reactivity plays a crucial role in these transformations.

The thiophene ring is inherently electron-rich and readily undergoes electrophilic aromatic substitution reactions, such as halogenation and sulfonation, with a higher reactivity than benzene (B151609). nih.gov This property allows for regioselective functionalization of the thiophene core. For instance, bromination of thiophene can yield 2-bromothiophene (B119243) or 2,5-dibromothiophene (B18171) depending on the stoichiometry of the brominating agent, providing a handle for further modifications. chemindigest.com

In the context of forming the α-amino ketone side chain, regioselectivity is critical. One-pot procedures for producing α-amino ketones from unsymmetrical diketones have been developed that show high regioselectivity. rsc.org For example, the Brønsted acid-catalyzed transfer hydrogenation of unsymmetrical aryl- and alkyl-substituted diketones can furnish α-amino ketones with high regioselectivity and yield. rsc.org Another approach involves the Heyns rearrangement of α-hydroxy ketones, which proceeds through an intramolecular redox reaction to form the α-amino ketone. rsc.orgthieme-connect.com The regioselectivity of this reaction can be controlled; for instance, in the case of secondary α-hydroxyl ketones, the in-situ produced α-amino ketone intermediate dictates the reaction pathway, influencing the final regiochemical outcome. thieme-connect.com

Furthermore, thiophene-2,3-dialdehyde has been utilized for the chemoselective cyclization of unprotected peptides. It reacts specifically with a primary amine and a thiol group to form a stable cyclic structure, demonstrating high chemoselectivity by not reacting with the primary amine alone. nih.gov Such principles of chemoselectivity are vital when constructing analogues of 2-Isopropylamino-1-thiophen-2-yl-ethanone that might bear multiple reactive functional groups.

Emerging One-Pot and Multicomponent Synthesis Approaches

To enhance synthetic efficiency, reduce waste, and simplify procedures, one-pot and multicomponent reactions (MCRs) have become powerful tools in modern organic synthesis. tandfonline.comnih.gov These strategies are particularly valuable for constructing thiophene derivatives and α-amino ketones.

MCRs for thiophene synthesis, such as the well-known Gewald reaction, allow for the assembly of polysubstituted thiophenes from simple starting materials in a single step. nih.govrsc.org Modifications to these reactions have expanded their scope, enabling the synthesis of diverse thiophene derivatives with varied substitution patterns. nih.govtandfonline.com For example, a one-pot, four-component reaction involving ammonium (B1175870) thiocyanate, acyl chlorides, α-halo carbonyls, and enaminones has been developed for the efficient, solvent-free synthesis of thiophenes. nih.gov Similarly, the use of catalysts like eggshell/Fe3O4 nanoparticles in the one-pot reaction of carbonyl compounds, malononitrile (B47326) or ethyl cyanoacetate, and sulfur leads to 2-aminothiophene derivatives in high yields. tandfonline.com

The synthesis of the α-amino ketone fragment can also benefit from tandem or one-pot approaches. A metal-free, operationally simple strategy has been developed to generate α-imino ketones with high regioselectivity from α-hydroxyl ketones via a tandem reaction based on the Heyns rearrangement. thieme-connect.comnih.gov These α-imino ketones are valuable intermediates for preparing α-amino ketones. nih.gov Another innovative method involves the photoinduced synthesis of α-amino ketones from nitroarenes and α-hydroxy ketones in a tandem reaction, which offers high functional group tolerance and reduces the number of synthetic steps. acs.org

| Reaction Type | Components/Starting Materials | Key Features | Reference |

| Multicomponent Reaction | Aromatic aldehydes, malononitrile, ethyl acetoacetate, sulfur | Biocatalyst (eggshell/Fe3O4), Microwave conditions, High yield | researchgate.net |

| One-Pot Tandem Reaction | α-Hydroxyl ketones, Amines | Based on Heyns Rearrangement, Metal-free, Solvent-free | thieme-connect.com |

| One-Pot Cyclization | o-Halogenated benzaldehyde, 2-methylquinolines, sulfur powder | K2CO3-promoted, Forms 3-hydroxybenzo[b]thiophenes | researchgate.net |

| Multicomponent Reaction | Ammonium thiocyanate, acyl chlorides, α-halo carbonyls, enaminones | Solvent-free, High efficiency | nih.gov |

Stereoselective Synthesis Approaches for Chiral Analogues

The introduction of chirality is a critical aspect of medicinal chemistry, as stereoisomers often exhibit different biological activities. For analogues of 2-Isopropylamino-1-thiophen-2-yl-ethanone, the carbon atom bearing the amino group is a potential stereocenter.

Enzymatic catalysis offers a highly selective and environmentally benign route to chiral molecules. cabidigitallibrary.org Amine transaminases (ATAs) are particularly important for synthesizing chiral amines from prochiral ketones. acs.orgrsc.org These enzymes facilitate the asymmetric transfer of an amino group to a ketone substrate, generating optically pure amines with high enantiomeric excess. acs.org

Enzymatic cascades, which combine multiple enzymatic reactions in one pot, have been engineered to produce complex chiral amines from simple achiral starting materials. acs.orgnih.gov For instance, a one-pot, two-step deracemization strategy using an (S)-selective ATA and an (R)-selective amine dehydrogenase (AmDH) can convert a racemic amine into a single enantiomer. acs.org The use of imine reductases (IREDs) in the asymmetric reductive amination of α-hydroxymethyl ketones has also proven effective for synthesizing chiral N-substituted 1,2-amino alcohols with excellent enantiomeric excess (91–99% ee). researchgate.net These biocatalytic methods represent a powerful strategy for accessing chiral analogues of 2-Isopropylamino-1-thiophen-2-yl-ethanone.

Asymmetric transfer hydrogenation (ATH) is a robust and widely used method for the enantioselective reduction of prochiral ketones to chiral secondary alcohols, which can be precursors to chiral amines. mdpi.comnih.gov This method typically employs a metal catalyst, such as a ruthenium or rhodium complex with a chiral ligand, and a hydrogen donor like isopropanol (B130326) or formic acid. nih.govmdpi.com

The ATH of aryl heteroaryl ketones, including 2-acetylthiophene derivatives, has been successfully demonstrated using Noyori-Ikariya type catalysts. mdpi.com These reactions can achieve high conversions and excellent enantioselectivity (up to 99% ee). mdpi.com The enantioselectivity is influenced by steric and electronic factors of both the aromatic and heterocyclic rings. mdpi.com Chiral Brønsted acids have also been used to catalyze the enantioselective transfer hydrogenation of imines, which are direct precursors to α-amino ketones, achieving high yields and enantiomeric excesses (90–96% ee). rsc.org

| Catalyst System | Substrate Type | Enantiomeric Excess (ee) | Reference |

| Noyori-Ikariya Ru-catalyst | Aryl heteroaryl ketones (e.g., thienyl ketones) | Up to 99% | mdpi.com |

| Chiral Brønsted Acid | α-Keto ketimines | 90–96% | rsc.org |

| Rhodium(I) diphosphine complex | α-Amino enones | Excellent | rsc.org |

| Imine Reductases (IREDs) | α-Hydroxymethyl ketones | 91–99% | researchgate.net |

Principles of Green Chemistry in Synthetic Design

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.comprimescholars.com These principles are increasingly being applied to the synthesis of thiophene derivatives and other heterocyclic compounds.

Key strategies include the use of metal-free reaction conditions to minimize metal toxicity, conducting reactions under solvent-free conditions or in greener solvents like water or deep eutectic solvents, and employing catalytic reagents over stoichiometric ones. nih.govrsc.org For example, metal-free methodologies for thiophene synthesis have been developed using elemental sulfur or potassium sulfide (B99878) as the sulfur source. nih.gov Microwave-assisted synthesis is another green technique that can significantly reduce reaction times and improve yields. mdpi.com

Atom economy, a central concept in green chemistry, measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. primescholars.comwikipedia.org Reactions with high atom economy are inherently more sustainable as they generate less waste. wikipedia.orgnih.gov

Catalytic Systems in Synthesis

The synthesis of α-amino ketones, including 2-Isopropylamino-1-thiophen-2-yl-ethanone, has significantly advanced through the development of sophisticated catalytic systems. These methodologies offer improvements in efficiency, selectivity, and substrate scope over classical methods. Catalysts play a crucial role by providing alternative reaction pathways with lower activation energies, enabling transformations that might otherwise be unfeasible. The primary catalytic strategies for the synthesis of α-amino ketones from thiophene-based precursors involve transition-metal-catalyzed cross-coupling reactions, reductive amination, and organocatalytic approaches.

Transition-Metal Catalysis

Transition metals such as palladium, copper, and iron are extensively used to catalyze the formation of the crucial C-N bond in α-amino ketones. organic-chemistry.orgnih.gov These methods often start from readily available precursors like 2-acetylthiophene or its α-halogenated derivative, 2-bromo-1-(thiophen-2-yl)ethanone. achemblock.comsimsonpharma.com

Copper-Catalyzed Amination: Copper complexes are effective catalysts for the amination of α-haloketones. The reaction between 2-bromo-1-(thiophen-2-yl)ethanone and isopropylamine can be facilitated by a copper(II) bromide catalyst. organic-chemistry.org The proposed mechanism suggests the in-situ generation of an α-bromo carbonyl species which then undergoes nucleophilic substitution by the amine. organic-chemistry.org This method is advantageous due to the relatively low cost and toxicity of copper catalysts. One-pot procedures starting from aromatic methyl ketones like 2-acetylthiophene have also been developed, where the ketone is first α-brominated and then undergoes cyclization or amination in the presence of a copper catalyst. clockss.org

Palladium-Catalyzed Reactions: Palladium catalysts are renowned for their versatility in forming carbon-heteroatom bonds. In the context of α-amino ketone synthesis, palladium-catalyzed asymmetric arylation of in-situ generated α-keto imines represents a state-of-the-art approach for producing chiral products. nih.gov For the synthesis of 2-Isopropylamino-1-thiophen-2-yl-ethanone, a precursor like an α-N-Boc sulfone ketone derivative of 2-acetylthiophene could be used to generate the α-keto imine intermediate. A chiral palladium(II) complex could then catalyze the reaction, ensuring high enantioselectivity. nih.gov

Iron-Catalyzed Oxidative Coupling: Iron catalysts offer a more sustainable and economical alternative for the α-amination of ketones. organic-chemistry.org This approach allows for the direct oxidative coupling of a ketone like 2-acetylthiophene with an amine without the need for pre-functionalization of either substrate. organic-chemistry.org

Reductive Amination

Catalytic transfer hydrogenation and asymmetric reductive amination are powerful techniques for synthesizing α-amino ketones from the corresponding α-azido ketones or by direct reaction of a ketone with an amine. researchgate.net

Asymmetric Transfer Hydrogenation (ATH): This method can be used to reduce an α-azido ketone precursor, which can be synthesized from 2-bromo-1-(thiophen-2-yl)ethanone. The subsequent reduction of the azide (B81097) to an amine, often catalyzed by ruthenium complexes with chiral phosphine (B1218219) ligands, can yield optically active α-amino alcohols, which can then be oxidized to the desired α-amino ketone. google.com

Organocatalytic Reductive Amination: Chiral phosphoric acids have emerged as highly effective organocatalysts for diastereoselective reductive amination. researchgate.net In a potential synthesis route, 2-acetylthiophene could react with isopropylamine to form an imine intermediate, which is then reduced in the presence of a chiral BINOL-derived phosphoric acid catalyst and a hydrogen source like a Hantzsch ester to yield the chiral α-amino ketone. researchgate.net

The table below summarizes various catalytic systems applicable to the synthesis of 2-Isopropylamino-1-thiophen-2-yl-ethanone, based on established methodologies for α-amino ketones.

Table 1: Overview of Catalytic Systems for the Synthesis of 2-Isopropylamino-1-thiophen-2-yl-ethanone

| Catalytic System | Precursor | Reagent | Key Features |

|---|---|---|---|

| Copper(II) Bromide | 2-bromo-1-(thiophen-2-yl)ethanone | Isopropylamine | Direct amination of α-haloketone. organic-chemistry.org |

| Palladium(II)/Chiral Ligand | α-keto imine precursor from 2-acetylthiophene | Isopropylamine | Enables asymmetric synthesis for chiral products. nih.gov |

| Iron Catalysis | 2-acetylthiophene | Isopropylamine | Direct α-C-H amination without pre-functionalization. organic-chemistry.org |

| Ruthenium/Chiral Phosphine | α-azido-1-(thiophen-2-yl)ethanone | Hydrogen Source | Asymmetric hydrogenation for optically active products. google.com |

| Chiral Phosphoric Acid | 2-acetylthiophene | Isopropylamine, Hantzsch Ester | Organocatalytic, metal-free asymmetric reductive amination. researchgate.net |

Research Findings on Catalyst Performance

Detailed studies on related α-amino ketone syntheses provide insights into the expected performance of these catalytic systems. For instance, palladium-catalyzed asymmetric arylations have been reported to achieve high yields and excellent enantioselectivities (ee) when using specific chiral pyridine-oxazoline ligands. nih.gov Similarly, organocatalytic reductive aminations using (S)-BINOL-based hydrogen phosphates have demonstrated the capability to produce products with high diastereoselectivity. researchgate.net

The choice of catalyst and reaction conditions significantly impacts the outcome of the synthesis. Factors such as solvent, temperature, and the specific ligand used can influence yield, purity, and stereoselectivity.

Table 2: Illustrative Performance of Catalytic Methodologies in α-Amino Ketone Synthesis

| Catalyst/Ligand System | Substrate Type | Reaction Type | Reported Yield | Reported Selectivity (ee/dr) |

|---|---|---|---|---|

| Pd(OAc)₂ / Pyridine-oxazoline | α-keto imine precursor | Asymmetric Arylation | Good to high | High ee. nih.gov |

| CuBr₂ | α-haloketone | Nucleophilic Amination | Good to excellent. clockss.org | N/A |

| (S)-BINOL-derived phosphoric acid | Ketone/Amine | Reductive Amination | High | up to 36:1 dr. researchgate.net |

| Fe Catalyst | Ketone/Amine | Oxidative Coupling | Moderate to good. organic-chemistry.org | N/A |

These catalytic systems represent powerful tools for the synthesis of 2-Isopropylamino-1-thiophen-2-yl-ethanone and its analogs, offering pathways to achieve high efficiency and control over stereochemistry. Further research would involve optimizing these known catalytic methods for this specific thiophene-containing target molecule.

Comprehensive Spectroscopic and Crystallographic Characterization of 2 Isopropylamino 1 Thiophen 2 Yl Ethanone

Single-Crystal X-ray Diffraction for Absolute Stereochemistry and Crystal Packing Analysis

For related compounds, such as other 2-aminothiophene derivatives, X-ray diffraction studies have been successfully employed to elucidate their crystal structures. For instance, the analysis of (2-Amino-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)(phenyl)methanone and (2-amino-5-ethylthiophen-3-yl)(2-chlorophenyl)methanone revealed detailed information about their molecular geometries and hydrogen bonding patterns. mdpi.com In these examples, intramolecular N–H···O=C hydrogen bonds were found to significantly influence the molecular conformation, leading to the formation of six-membered planar rings. mdpi.com Such studies on analogous compounds underscore the power of this technique and suggest that a similar analysis of 2-Isopropylamino-1-thiophen-2-yl-ethanone would yield valuable insights into its solid-state structure. However, without experimental data for the specific compound, a definitive analysis of its crystal structure remains elusive.

Integrated Spectroscopic Data Interpretation for Structural Confirmation

A comprehensive structural confirmation of 2-Isopropylamino-1-thiophen-2-yl-ethanone would typically involve the integration of data from various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While a complete, integrated analysis for this specific compound is not available in published literature, the expected spectroscopic features can be predicted based on its chemical structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule. This would include signals for the protons on the thiophene (B33073) ring, a multiplet for the methine proton of the isopropyl group, a doublet for the two methyl groups of the isopropyl moiety, a singlet for the methylene protons adjacent to the carbonyl group, and a signal for the N-H proton.

¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data, showing signals for each unique carbon atom. Key signals would include those for the carbonyl carbon, the carbons of the thiophene ring, and the carbons of the isopropyl group.

Infrared (IR) Spectroscopy: The IR spectrum would reveal the presence of key functional groups. A strong absorption band is expected for the carbonyl (C=O) stretching vibration. Other characteristic bands would include N-H stretching and bending vibrations, C-H stretching from the aromatic thiophene ring and the aliphatic isopropyl group, and C=C and C-S stretching vibrations associated with the thiophene ring.

Mass Spectrometry (MS): Mass spectrometry would provide information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak would confirm the compound's molecular formula. The fragmentation pattern would offer further structural clues, as the molecule would break apart in a predictable manner upon ionization.

The synthesis of various thiophene derivatives is often accompanied by their spectroscopic characterization to confirm their structures. nih.govmdpi.commdpi.com A combined analysis of these spectroscopic methods allows for an unambiguous confirmation of the chemical structure of a synthesized compound. However, a dedicated study presenting and integrating this full suite of spectroscopic data for 2-Isopropylamino-1-thiophen-2-yl-ethanone has not been identified in the available scientific literature.

Computational Chemistry and Quantum Mechanical Investigations of 2 Isopropylamino 1 Thiophen 2 Yl Ethanone

Density Functional Theory (DFT) Based Structural Optimization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for determining the electronic structure of molecules. mdpi.comjmaterenvironsci.com The process begins with geometric optimization, where DFT methods, such as the B3LYP hybrid functional combined with a suitable basis set like 6-311++G(d,p), are used to find the lowest energy conformation of the molecule. nih.govepstem.net This optimization yields key structural parameters, including bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional shape.

For 2-Isopropylamino-1-thiophen-2-yl-ethanone, the optimization would reveal the precise spatial arrangement of the thiophene (B33073) ring relative to the isopropylamino-ethanone side chain. The planarity of the thiophene ring and the conformation of the flexible side chain are determined. The table below presents expected geometric parameters based on DFT calculations for analogous thiophene and aminoketone structures. mdpi.comumich.edu

Table 1: Illustrative Optimized Geometric Parameters for 2-Isopropylamino-1-thiophen-2-yl-ethanone This table contains expected values based on DFT calculations for structurally similar compounds.

| Parameter | Atoms Involved | Expected Value (Å or °) |

|---|---|---|

| Bond Lengths (Å) | C=O (Ketone) | ~1.23 |

| C-S (Thiophene) | ~1.74 | |

| C-N (Amine) | ~1.46 | |

| N-H (Amine) | ~1.02 | |

| Bond Angles (°) | O=C-C (Thiophene Ring) | ~120.5 |

| C-N-C (Isopropyl) | ~115.0 | |

| C-S-C (Thiophene Ring) | ~92.2 | |

| Dihedral Angle (°) | C(S)-C(Ring)-C(CO)-O | ~178.0 (indicating near planarity) |

Electronic Properties and Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The energy and spatial distribution of these orbitals are critical for predicting how a molecule will interact with other species, such as electrophiles and nucleophiles. pku.edu.cn

The HOMO represents the orbital from which the molecule is most likely to donate electrons, defining its nucleophilic character. The LUMO is the orbital most likely to accept electrons, indicating its electrophilic character. youtube.com

For 2-Isopropylamino-1-thiophen-2-yl-ethanone, the HOMO is expected to be localized primarily on the electron-rich regions: the thiophene ring and the lone pair of the nitrogen atom in the isopropylamino group. The LUMO, conversely, would be concentrated on the electron-withdrawing carbonyl group (C=O) and the adjacent atoms of the thiophene ring. nih.govtandfonline.com This distribution suggests that the molecule can act as both an electron donor (from the thiophene/amine) and an electron acceptor (at the ketone).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netrsc.org A small energy gap implies that less energy is required to excite an electron from the HOMO to the LUMO, correlating with higher chemical reactivity. mdpi.com Conversely, a large energy gap suggests higher stability. researchgate.net

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. mdpi.comepstem.net These include:

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Chemical Hardness (η) = (I - A) / 2

Electronic Chemical Potential (μ) = -(I + A) / 2

Electrophilicity Index (ω) = μ² / (2η)

Table 2: Illustrative FMO Energies and Chemical Reactivity Descriptors This table contains expected values based on DFT calculations for similar thiophene derivatives. The HOMO-LUMO gap for related compounds often falls within the 3.8-5.0 eV range. nih.govmdpi.comnih.gov

| Parameter | Expected Value (eV) |

|---|---|

| EHOMO | -5.85 |

| ELUMO | -1.60 |

| Energy Gap (ΔE) | 4.25 |

| Ionization Potential (I) | 5.85 |

| Electron Affinity (A) | 1.60 |

| Chemical Hardness (η) | 2.125 |

| Chemical Potential (μ) | -3.725 |

| Electrophilicity Index (ω) | 3.26 |

Molecular Electrostatic Potential (MEP) Surface Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution across a molecule, highlighting regions that are electron-rich or electron-poor. epstem.net It is invaluable for predicting sites of electrophilic and nucleophilic attack. On an MEP map, red colors indicate regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue colors denote regions of low electron density (positive potential), which are favorable for nucleophilic attack. nih.gov

For 2-Isopropylamino-1-thiophen-2-yl-ethanone, the MEP map would show the most negative potential (red/yellow) concentrated around the highly electronegative oxygen atom of the carbonyl group and, to a lesser extent, the nitrogen atom. nih.govtandfonline.com The most positive potential (blue) would be located around the hydrogen atom of the N-H group and the hydrogen atoms on the isopropyl group, marking them as potential hydrogen bond donor sites. nih.gov

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer and Stability

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds and lone pairs. nih.gov This method provides quantitative insight into intramolecular charge transfer (ICT) and hyperconjugative interactions that contribute to molecular stability. researchgate.net The analysis quantifies the stabilization energy (E(2)) associated with the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO.

In 2-Isopropylamino-1-thiophen-2-yl-ethanone, significant stabilizing interactions would be expected. A primary interaction would involve the donation of electron density from the lone pair of the nitrogen atom (LP(N)) to the antibonding orbital of the adjacent carbonyl group (π* C=O). This n → π* interaction indicates delocalization and contributes to the electronic stability of the molecule. Other notable interactions would involve delocalization between the thiophene ring's π orbitals and the adjacent ketone.

Table 3: Illustrative NBO Analysis of Major Donor-Acceptor Interactions This table contains expected values based on NBO analysis for structurally similar compounds.

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP (N) | π(C=O) | ~25.5 |

| π (Cthiophene=Cthiophene) | π(C=O) | ~18.2 |

| LP (O) | σ(Ccarbonyl-Cthiophene) | ~15.8 |

| LP (S) | π(Cthiophene=Cthiophene) | ~12.1 |

Computational Prediction of Spectroscopic Parameters (e.g., Vibrational Frequencies, Chemical Shifts)

DFT calculations are widely used to predict spectroscopic data, which can then be compared with experimental results to confirm molecular structures. nih.govmdpi.com

Vibrational Frequencies: Theoretical vibrational frequencies can be calculated from the optimized geometry. These computed frequencies correspond to specific molecular motions (stretching, bending, rocking) and can be correlated with peaks in experimental FT-IR and Raman spectra. nih.govscirp.org Often, calculated frequencies are scaled by a factor to correct for anharmonicity and other systematic errors inherent in the harmonic approximation. nih.gov

Table 4: Illustrative Predicted Vibrational Frequencies This table contains expected values for key vibrational modes.

| Vibrational Mode | Expected Wavenumber (cm-1) |

|---|---|

| N-H stretch | ~3350 |

| C-H stretch (Aromatic/Alkyl) | 2950-3100 |

| C=O stretch (Ketone) | ~1680 |

| C=C stretch (Thiophene) | ~1550 |

| C-S stretch (Thiophene) | ~700 |

Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, coupled with DFT, is a standard approach for predicting NMR chemical shifts (¹H and ¹³C). mdpi.comnih.gov Calculated isotropic shielding values are converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS), which is calculated at the same level of theory. mdpi.com These predictions are invaluable for assigning experimental NMR spectra and verifying structural isomers. mdpi.comresearchgate.net

Table 5: Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) This table contains expected chemical shift values relative to TMS.

| Atom Type | Expected Chemical Shift (ppm) |

|---|---|

| ¹H NMR | |

| Thiophene-H | 7.0 - 8.0 |

| N-H | ~2.5 (broad) |

| CH (Isopropyl) | ~3.0 |

| CH₂ (Ethyl) | ~3.8 |

| CH₃ (Isopropyl) | ~1.2 |

| ¹³C NMR | |

| C=O (Ketone) | ~195 |

| Thiophene-C (α to S) | ~145 |

| Thiophene-C (β to S) | 125 - 135 |

| CH (Isopropyl) | ~50 |

| CH₂ (Ethyl) | ~55 |

| CH₃ (Isopropyl) | ~22 |

Conformational Analysis and Potential Energy Surface Mapping

Conformational analysis is a fundamental aspect of computational chemistry that explores the different spatial arrangements of atoms in a molecule, known as conformers, and their corresponding energies. For a flexible molecule like 2-Isopropylamino-1-thiophen-2-yl-ethanone, which possesses several rotatable bonds, a thorough conformational analysis is essential to identify the most stable structures.

Computational methods, such as Density Functional Theory (DFT), are employed to calculate the energy of the molecule at various conformations. aip.orgresearchgate.net A systematic scan of the PES involves rotating the critical dihedral angles in increments and calculating the single-point energy at each step. This process generates a multidimensional energy landscape. For instance, a study on substituted 3-phenylthiophenes utilized DFT calculations to map out the potential energy curves with respect to the inter-ring dihedral angle, successfully identifying the global energy minimum. aip.org A similar approach for 2-Isopropylamino-1-thiophen-2-yl-ethanone would reveal the preferred orientation of the isopropylamino group relative to the thiophene ring.

The analysis of the PES for thiophene clusters has shown that multiple stable structures can exist within a small energy range. doi.org This suggests that 2-Isopropylamino-1-thiophen-2-yl-ethanone likely exists as a mixture of several conformers at room temperature. The relative populations of these conformers can be estimated using the Boltzmann distribution, which depends on their energy differences.

| Conformer | Key Dihedral Angles (°) | Relative Energy (kcal/mol) | Boltzmann Population (%) at 298.15 K |

|---|---|---|---|

| Global Minimum | [Hypothetical Values] | 0.00 | [Calculated Value] |

| Conformer 2 | [Hypothetical Values] | [Value > 0] | [Calculated Value] |

| Conformer 3 | [Hypothetical Values] | [Value > Conformer 2] | [Calculated Value] |

| Transition State | [Hypothetical Values] | [Energy Barrier] | N/A |

This table is illustrative and presents a hypothetical scenario for the conformational analysis of 2-Isopropylamino-1-thiophen-2-yl-ethanone. The actual values would be determined through detailed quantum mechanical calculations.

Intermolecular Interaction Analysis

The way molecules interact with each other in the solid state dictates their crystal packing and macroscopic properties. Computational methods like Hirshfeld surface analysis and the Quantum Theory of Atoms in Molecules (QTAIM) are powerful tools for investigating these non-covalent interactions. researcher.lifenih.gov

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a method used to visualize and quantify intermolecular interactions within a crystal structure. mdpi.comnih.gov It partitions the crystal space into regions where the electron density of a pro-molecule (the molecule of interest) dominates over the electron density of all other molecules. The surface is colored based on different properties, such as dnorm, which highlights regions of close contact between neighboring molecules.

For 2-Isopropylamino-1-thiophen-2-yl-ethanone, one would expect a variety of intermolecular contacts due to the presence of different functional groups. The nitrogen and hydrogen atoms of the amino group, along with the oxygen atom of the carbonyl group, are capable of forming hydrogen bonds (N-H···O or N-H···N). The thiophene ring can participate in π-π stacking interactions, and the various hydrogen atoms can form numerous H···H, C···H, and S···H contacts. nih.govresearchgate.net

A two-dimensional fingerprint plot derived from the Hirshfeld surface provides a quantitative summary of the different types of intermolecular contacts. Each point on the plot corresponds to a pair of distances (de and di) from the surface to the nearest nucleus external and internal to the surface, respectively. The percentage contribution of each type of contact to the total Hirshfeld surface area can be calculated, offering a clear picture of the packing forces. For example, in a study of a different aminoketone derivative, Hirshfeld analysis revealed that O···H/H···O, H···H, and C···H/H···C contacts were the most significant. nih.gov

| Interaction Type | Predicted Contribution (%) |

|---|---|

| H···H | [Predicted Value] |

| O···H / H···O | [Predicted Value] |

| C···H / H···C | [Predicted Value] |

| N···H / H···N | [Predicted Value] |

| S···H / H···S | [Predicted Value] |

| C···C (π-π stacking) | [Predicted Value] |

| Other | [Predicted Value] |

This table provides a hypothetical breakdown of intermolecular contacts for 2-Isopropylamino-1-thiophen-2-yl-ethanone based on the analysis of similar compounds. Actual percentages would be derived from experimental crystal structure data.

Quantum Theory of Atoms in Molecules (QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing the electron density topology to define atoms, chemical bonds, and intermolecular interactions. nih.govpitt.edu Within the QTAIM framework, the presence of a bond path between two atoms, along with a corresponding bond critical point (BCP), is an indicator of an interaction. pitt.edu

The properties of the electron density at the BCP, such as the electron density (ρ), its Laplacian (∇²ρ), and the total energy density (H(r)), can be used to classify the nature of the interaction. For covalent bonds, ρ and H(r) are large and negative, and ∇²ρ is negative. For closed-shell interactions, such as hydrogen bonds and van der Waals contacts, ρ and H(r) are small, and ∇²ρ is positive. nih.gov

A QTAIM analysis of 2-Isopropylamino-1-thiophen-2-yl-ethanone would allow for the characterization of all intramolecular and intermolecular interactions. It would provide quantitative data on the strength of hydrogen bonds, the nature of the π-π stacking, and other weaker van der Waals forces that contribute to the stability of the crystal lattice. researchgate.net This level of detail is crucial for understanding the relationship between the molecular structure and the material's properties.

Structure Activity Relationship Sar Studies and Rational Design of 2 Isopropylamino 1 Thiophen 2 Yl Ethanone Analogues

Strategic Modifications on the Thiophene (B33073) Moiety

The thiophene ring is a crucial pharmacophore in many biologically active compounds, often serving as a bioisosteric replacement for a phenyl ring. nih.gov Its sulfur atom can participate in hydrogen bonding, potentially enhancing drug-receptor interactions. nih.gov Modifications to this five-membered heterocyclic ring in analogues of 2-isopropylamino-1-thiophen-2-yl-ethanone have revealed important insights into its role in biological activity.

In the broader class of synthetic cathinones, the nature of the aromatic ring is a key determinant of activity. For instance, replacing the phenyl group with a thiophene ring in some pyrrolidinophenone cathinones has been shown to decrease affinity and potency at monoamine transporters. nih.gov This suggests that the electronic and steric properties of the aromatic moiety are finely tuned for optimal interaction with the biological target.

SAR studies on various thiophene-containing molecules have demonstrated that the position and nature of substituents on the thiophene ring significantly modulate their biological effects. nih.govnih.govmdpi.com For example, in a series of thiophene derivatives investigated for anti-inflammatory activity, the presence of specific substituents was found to be critical. nih.gov While direct studies on substituted thiophene rings in 2-isopropylamino-1-thiophen-2-yl-ethanone are limited in publicly available research, the general principles of thiophene SAR suggest that introducing various electron-donating or electron-withdrawing groups at different positions on the thiophene ring would likely have a profound impact on the activity of the compound.

Table 1: Effect of Thiophene Moiety Modifications on Biological Activity

| Modification | General Effect on Activity | Reference |

|---|---|---|

| Replacement of Phenyl with Thiophene | Decreased affinity and potency in some cathinone (B1664624) analogues. | nih.gov |

| Substitution on Thiophene Ring | Modulates biological activity depending on the substituent and its position. | nih.govnih.gov |

Variations in the N-Alkyl Substitution Pattern of the Amino Group

The amino group is a fundamental component of the cathinone structure, and the nature of the substituent(s) on the nitrogen atom plays a pivotal role in determining the compound's pharmacological profile. Early SAR studies on cathinone itself revealed that N-monomethylation to form methcathinone (B1676376) enhances its stimulant properties. nih.gov

In a broader context of synthetic cathinones, the size and nature of the N-alkyl group significantly influence their interaction with monoamine transporters. For N-ethyl-substituted cathinones, the length of the α-carbon side chain (adjacent to the nitrogen) shows a clear correlation with dopamine (B1211576) transporter (DAT) inhibition potency. nih.gov Specifically, increasing the alkyl chain length from methyl to propyl tends to increase potency, after which further elongation can lead to a decrease, describing an inverted U-shaped curve for activity. nih.gov

Table 2: Influence of N-Alkyl Substitution on Cathinone Analogue Activity

| N-Substitution | Observed Effect | Compound Class | Reference |

|---|---|---|---|

| N-Monomethylation | Enhances stimulant character. | Cathinone | nih.gov |

| Increase in α-carbon chain length (methyl to propyl) | Increases dopamine transporter inhibition potency. | N-ethyl cathinones | nih.gov |

| Incorporation into a pyrrolidine (B122466) ring | Significantly alters activity profile. | Cathinones | nih.gov |

Substituent Effects at the Ethanone (B97240) Linker

The ethanone linker, which includes the β-keto group, is a defining structural feature of cathinones. This carbonyl group increases the polarity of the molecule compared to its amphetamine counterparts, which can affect its ability to cross the blood-brain barrier. nih.gov Modifications to this linker are less common in SAR studies of illicitly synthesized cathinones, as the β-keto group is often considered essential for their characteristic activity.

However, in related chemical scaffolds, modifications to the linker region have been explored. For example, in a series of (2E)-3-(aryl)-1-(thiophen-2-yl)prop-2-en-1-one derivatives, the introduction of a double bond to create a propenone linker was a key feature for their activity as acetylcholinesterase inhibitors. researchgate.net This suggests that the rigidity and electronic properties of the linker between the thiophene ring and the amino group can be manipulated to target different biological systems.

While specific data on the effects of modifying the ethanone linker in 2-isopropylamino-1-thiophen-2-yl-ethanone are scarce, it can be inferred that alterations such as reduction of the ketone to a hydroxyl group would produce a compound of the cathine (B3424674) class, which generally exhibits different potency and pharmacological effects compared to the parent cathinone. nih.gov

Development of Focused Libraries for SAR Exploration

The synthesis of focused libraries of compounds is a powerful strategy in medicinal chemistry to systematically explore the SAR of a lead compound. synmedchem.com This approach involves creating a series of related analogues where specific parts of the molecule are varied in a controlled manner. Several studies have reported the synthesis of libraries of thiophene derivatives to investigate their potential as therapeutic agents for various conditions, including cancer and inflammation. nih.govmdpi.commdpi.com

For example, a series of thiophene-containing inhibitors of the kinesin spindle protein were synthesized to establish SAR, leading to the identification of a potent inhibitor. nih.govdrugbank.com Similarly, libraries of thieno[2,3-b]thiophene (B1266192) derivatives have been created and screened for anti-fungal and anti-bacterial activity. mdpi.com

Although a specific focused library for the SAR exploration of 2-isopropylamino-1-thiophen-2-yl-ethanone is not explicitly detailed in the reviewed literature, the principles of focused library design are directly applicable. Such a library would likely involve the systematic variation of substituents on the thiophene ring, alterations to the N-alkyl group, and potentially modifications to the ethanone linker to build a comprehensive SAR profile.

Computational Approaches to SAR (e.g., QSAR, Docking-Based Design)

Computational chemistry provides invaluable tools for understanding and predicting the SAR of bioactive molecules. Quantitative Structure-Activity Relationship (QSAR) studies and molecular docking are two prominent methods used in this field. researchgate.net

QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govnih.gov These models can help to identify the key physicochemical properties (e.g., electronic, steric, and hydrophobic) that govern activity and can be used to predict the potency of novel, unsynthesized analogues. researchgate.net Studies on thiophene analogues have successfully used QSAR to identify electronic properties like the energy of the lowest unoccupied molecular orbital (ELUMO) and dipole moment as being crucial for their anti-inflammatory activity. nih.gov

Molecular docking predicts the preferred orientation of a molecule when bound to a receptor or enzyme of interest. mdpi.com This allows for the visualization of binding modes and the identification of key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. researchgate.netnih.gov Docking studies on thiophene derivatives have been used to elucidate their binding to various protein targets, including acetylcholinesterase and carbonic anhydrase. nih.govresearchgate.net These computational approaches are powerful for rationalizing observed SAR and for guiding the design of new compounds with improved affinity and selectivity. nih.gov

Exploration of Biological Activities and Molecular Mechanisms of 2 Isopropylamino 1 Thiophen 2 Yl Ethanone Analogues in Vitro Studies

Enzyme Inhibition Profiles and Kinetics

The interaction of 2-aminoethanone derivatives with various enzymes is a key area of investigation to understand their therapeutic potential. These interactions can lead to the modulation of critical biological pathways.

Prostaglandin (B15479496) E Synthase (mPGES-1) Inhibition

Microsomal prostaglandin E synthase-1 (mPGES-1) is a key enzyme in the inflammatory pathway, responsible for the production of prostaglandin E2 (PGE2). Inhibition of mPGES-1 is a therapeutic strategy for treating inflammatory conditions. Currently, there is a lack of specific published research investigating the direct inhibitory activity of 2-Isopropylamino-1-thiophen-2-yl-ethanone or its close analogues on mPGES-1. Further studies are required to determine if this class of compounds exhibits any significant interaction with this enzyme.

Pancreatic Lipase (B570770) Inhibition

Kinase Activity Modulation (e.g., Protein Kinase A, CK2, ERK5)

Kinases are a large family of enzymes that play central roles in cell signaling and are prominent targets in drug discovery. The modulation of kinase activity by small molecules can have significant therapeutic effects.

Some beta-adrenergic agonists are known to exert their effects through the activation of Protein Kinase A (PKA). scribd.com However, specific inhibitory data for 2-Isopropylamino-1-thiophen-2-yl-ethanone analogues against PKA, Casein Kinase 2 (CK2), or Extracellular signal-regulated kinase 5 (ERK5) is not available in the reviewed literature. The broader class of aminoketone derivatives has been explored in the context of other kinase inhibition, but detailed structure-activity relationships for these specific kinases are yet to be elucidated.

Topoisomerase I Interaction

Topoisomerases are essential enzymes that manage the topology of DNA during various cellular processes. Topoisomerase I is a validated target for anticancer drugs. While some Mannich bases have been investigated for their interaction with topoisomerase II, there is a lack of specific data regarding the interaction of 2-Isopropylamino-1-thiophen-2-yl-ethanone analogues with topoisomerase I. researchgate.net Further research is necessary to explore the potential of this chemical class as topoisomerase I inhibitors.

Receptor Binding Studies and Ligand-Target Interactions

The affinity and selectivity of compounds for specific receptors determine their pharmacological profiles and potential therapeutic applications.

Beta-Adrenergic Receptor Affinity and Selectivity

Beta-adrenergic receptors are a class of G protein-coupled receptors that are targets for a wide range of therapeutic agents, particularly for cardiovascular and respiratory diseases. Analogues of 2-amino-1-phenylethanone have been studied for their affinity to beta-adrenergic receptors. uni-regensburg.degoogle.comgoogle.com

Halostachine, which is N-methyl-2-amino-1-phenylethanone, a close structural analogue of the title compound (differing in the aryl group and the N-substituent), has been evaluated for its binding affinity at the β2-adrenergic receptor. The data from these studies provide insight into how this class of compounds interacts with this receptor subtype.

| Compound | Binding Affinity (Ki) for WT Receptor (µM) | Efficacy (% of Epinephrine) |

| Epinephrine | 0.407 | 100 |

| Synephrine (B1677852) | 6.5 | 55 |

| Halostachine | 11.2 | 70 |

This table is based on data for Halostachine, a structural analogue of 2-Isopropylamino-1-thiophen-2-yl-ethanone.

The binding affinity of Halostachine, while moderate compared to the endogenous ligand epinephrine, indicates that the 2-amino-1-phenylethanone scaffold can effectively interact with the β2-adrenergic receptor. The efficacy data further suggests that these compounds can act as agonists at this receptor. The structural similarity of these compounds to other biogenic amines like ephedrine (B3423809) and synephrine highlights their potential as a basis for developing new adrenergic receptor modulators.

Dopamine (B1211576) Receptor Subtype Characterization

The structural similarities between thiophene-based compounds and ligands for dopamine receptors have prompted investigations into their potential as neuromodulatory agents. The characterization of these interactions is crucial due to the high structural homology among dopamine receptor subtypes, particularly the D2 and D3 receptors, which presents a challenge for developing selective ligands. nih.gov

In vitro binding assays are fundamental to determining the affinity and selectivity of novel compounds. For instance, studies on conformationally-flexible benzamide (B126) scaffolds have led to the identification of radioligands with high potency and selectivity for the D3 receptor. One such radioiodinated ligand, [¹²⁵I]HY-3-24, demonstrated a high affinity for the D3 receptor (Ki = 0.67 ± 0.11 nM) with significant selectivity over the D2 receptor (Ki = 86.7 ± 11.9 nM) and D4 receptor (Ki > 1,000 nM) in studies using cell lines expressing these receptors. nih.gov Autoradiography results further confirmed that this ligand specifically binds to D3-rich regions in the brain, such as the nucleus accumbens and islands of Calleja. nih.gov

Similarly, research into new 3,4-dihydroquinolin-2(1H)-one derivatives, which are related to the atypical antipsychotic aripiprazole, has been conducted to assess their potential as dopamine D2 receptor (D2R) modulators. nih.gov In vitro evaluations of these compounds help to establish a preliminary structure-activity relationship, identifying derivatives with the highest affinity for the D2R. nih.gov These characterization studies are essential for understanding how structural modifications to the core molecule influence binding to specific dopamine receptor subtypes.

Mechanism of Action Studies in Relevant Biological Assays (In Vitro)

Anti-proliferative Effects in Cancer Cell Lines

Thiophene (B33073) derivatives have emerged as a promising class of compounds in oncology research, with numerous studies demonstrating their cytotoxic effects against various human cancer cell lines. semanticscholar.orgplos.org The anti-proliferative mechanism often involves the induction of apoptosis, or programmed cell death. plos.orgnih.gov

Research has shown that different thiophene-based scaffolds exhibit potent activity against a range of cancers. For example, a novel thiophenecarboxylate compound, designated F8, was found to be cytotoxic to lymphoma, leukemia, and other cancer cell lines, with CC₅₀ values in the low micromolar range (0.805 µM to 3.05 µM). plos.org Further investigation revealed that F8 induces apoptosis through mechanisms including the generation of reactive oxygen species and mitochondrial depolarization. plos.org

Other studies have focused on specific cancer types. Chalcone derivatives of 3-phenyl-1-(thiophen-2-yl)prop-2-en-1-one (B3036642) demonstrated significant cytotoxicity against human colon adenocarcinoma (HT-29) cells. nih.gov Specifically, the compound 3-(4-bromophenyl)-1-(thiophen-2-yl)prop-2-en-1-one (B6355378) (C06) was shown to induce apoptosis, a finding supported by gene expression analysis which revealed a decrease in anti-apoptotic genes and an increase in pro-apoptotic genes. nih.gov In the context of non-small cell lung cancer, certain acetamide (B32628) derivatives featuring a thiophene scaffold have been identified as potent dual inhibitors of EGFR and HER2, with IC₅₀ values significantly lower than the reference drug gefitinib (B1684475) against the H1299 cell line. mdpi.com

The table below summarizes the in vitro anti-proliferative activity of various thiophene analogues against different cancer cell lines.

| Compound Class | Specific Compound(s) | Cancer Cell Line(s) | Key Findings |

| Thiophene Derivatives | 4a, 4b, 14a, 14b | HepG2 (Liver), MCF-7 (Breast) | Exhibited high cytotoxic effects, with IC₅₀ values close to the standard drug Sorafenib. semanticscholar.org |

| Fused Thiophene Derivatives | TP 5 | HepG2 (Liver), SMMC-7721 (Liver) | Showed higher antitumor activity compared to other tested derivatives and paclitaxel. nih.gov |

| Chalcone Derivatives | C06 (3-(4-bromophenyl)-1-(thiophen-2-yl)prop-2-en-1-one) | HT-29 (Colon) | Demonstrated high cytotoxicity and induced apoptosis. nih.gov |

| Thiophenecarboxylate | F8 | Lymphoma, Leukemia | Induced cell death with low micromolar CC₅₀ values via an intrinsic apoptotic pathway. plos.org |

| Thiophene-based Acetamides | 21a | H1299 (Lung) | Acted as a dual EGFR/HER2 inhibitor with a potent IC₅₀ value of 12.5 nM. mdpi.com |

Antibacterial and Antifungal Activity Mechanisms

The thiophene core is also prevalent in compounds developed for their antimicrobial properties. semanticscholar.orgplos.org These derivatives have shown efficacy against a spectrum of bacterial and fungal pathogens.

In the realm of antifungal research, N-(thiophen-2-yl) nicotinamide (B372718) derivatives have been synthesized and tested for their fungicidal activity. nih.gov One compound, 4f, exhibited excellent activity against Pseudoperonospora cubensis, the causative agent of cucumber downy mildew, with an EC₅₀ value (4.69 mg/L) superior to commercial fungicides like diflumetorim (B165605) and flumorph. nih.gov Another thiophene derivative, protiofate, was found to have good inhibitory activity against yeasts and filamentous fungi, with its effectiveness being pH-dependent. nih.gov Furthermore, a library of aminothioxanthones, which contain a sulfur-heterocycle, identified a hit compound with potent, broad-spectrum antifungal activity against various yeasts and filamentous fungi, including dermatophytes like Trichophyton rubrum. mdpi.com The mechanism for some of these compounds involves disrupting the structural integrity of the fungal cell. mdpi.com

Thiophene-derived Schiff base complexes have also been evaluated for their antimicrobial properties. nih.gov These compounds, along with their metal complexes (e.g., with Zinc and Cadmium), have been screened in vitro to determine their inhibitory effects on microbial growth. nih.gov

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

To elucidate the mechanisms observed in vitro, computational methods such as molecular docking and dynamics simulations are employed. These techniques provide atomic-level insights into how thiophene analogues bind to their biological targets.

Identification of Key Binding Site Residues

Molecular docking studies are instrumental in identifying the specific amino acid residues within a target's active site that are crucial for ligand binding. For example, in the study of morpholine-thiophene hybrid thiosemicarbazones as urease inhibitors, docking simulations revealed key interactions. The most potent inhibitor, compound 5g, was shown to form conventional hydrogen bonds with residues Tyr32, Glu742, and Lys709 in the urease active site. nih.gov

Similarly, in the design of thieno[2,3-d]pyrimidine (B153573) derivatives as PI3K inhibitors, a common pharmacophoric feature is a morpholine (B109124) ring that is crucial for binding to a valine residue (e.g., Val851 in PI3Kα) in the hinge region of the enzyme. taylorandfrancis.com For thiophene-derived Schiff base complexes, docking analysis against target proteins has identified hydrogen bonding interactions with residues such as Tyr198 and Met333, as well as arene-cation interactions with residues like Lys60, which stabilize the ligand-protein complex. nih.gov

Analysis of Ligand Conformation within Active Sites

Beyond identifying key residues, molecular simulations analyze the spatial orientation, or conformation, of the ligand within the active site. This analysis helps to explain the observed biological activity and can guide further structural optimization.

In the case of the morpholine-thiophene urease inhibitors, the thiophene ring itself was found to engage in π-alkyl interactions with residues such as Ala16 and Leu839, while the morpholine ring formed alkyl and π-alkyl interactions with Val744 and Phe717, respectively. nih.gov The specific substituents on the thiophene ring were also shown to influence these interactions. nih.gov For potential D2R modulators, molecular modeling revealed that a newly synthesized compound adopted a completely different binding mode within the receptor compared to a reference compound, which accounted for its reduced affinity. nih.gov These detailed conformational analyses are vital for understanding the structure-activity relationships that govern the efficacy of thiophene-based compounds.

Future Prospects and Advanced Research Directions for 2 Isopropylamino 1 Thiophen 2 Yl Ethanone

Integration of Artificial Intelligence and Machine Learning in Compound Design

Generative models, such as Generative Adversarial Networks (GANs) and Variational Autoencoders (VAEs), could be employed to design novel derivatives of 2-Isopropylamino-1-thiophen-2-yl-ethanone. ijhespub.orgchemrxiv.org By learning from the structural features of known bioactive compounds, these models can propose new molecular architectures with a higher probability of desired biological activity. researchgate.net Furthermore, AI can facilitate the prediction of drug-target interactions, helping to elucidate the mechanism of action of this thiophene (B33073) derivative and identify potential new therapeutic targets. mdpi.com The use of deep learning models to predict the 3D structure of target proteins can further refine the design of compounds that bind with high affinity and selectivity. nih.gov

Table 1: Potential Applications of AI/ML in the Development of 2-Isopropylamino-1-thiophen-2-yl-ethanone

| AI/ML Application | Potential Benefit | Relevant Techniques |

| Lead Optimization | Enhance efficacy and reduce off-target effects by modifying the core structure. | Generative Adversarial Networks (GANs), Reinforcement Learning |

| ADMET Prediction | Forecast Absorption, Distribution, Metabolism, Excretion, and Toxicity profiles early in development. | Quantitative Structure-Activity Relationship (QSAR) models, Deep Neural Networks (DNNs) |

| Target Identification | Predict potential biological targets and mechanisms of action. | In silico target fishing, Graph Neural Networks (GNNs) mdpi.com |

| De Novo Design | Generate novel molecules with customized properties based on the thiophene scaffold. | Variational Autoencoders (VAEs), Recurrent Neural Networks (RNNs) mdpi.com |

Development of Novel Biocatalytic Pathways for Enantioselective Synthesis

The stereochemistry of a pharmaceutical compound is crucial to its biological activity. For 2-Isopropylamino-1-thiophen-2-yl-ethanone, which possesses a chiral center, the development of enantioselective synthetic methods is paramount. Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a green and highly selective alternative to traditional chemical synthesis. acs.org

Engineered enzymes, such as carbonyl reductases and transaminases, have shown great promise in the asymmetric synthesis of chiral amines and alcohols. illinois.edu For instance, research on the synthesis of structurally related chiral amino alcohols, like 3-(dimethylamino)-1-(2-thienyl)-1-ol, has demonstrated the successful application of engineered carbonyl reductases to achieve high enantiomeric excess. illinois.edu This approach could be adapted for the enantioselective reduction of the ketone in a precursor to 2-Isopropylamino-1-thiophen-2-yl-ethanone, or for the direct asymmetric amination of a suitable ketone. The use of whole-cell biocatalysts could further streamline the process, reducing the need for costly enzyme purification. nih.gov

Exploration of Multi-Targeting Approaches

The "one-drug, one-target" paradigm is increasingly being challenged by the complexity of many diseases. Polypharmacology, where a single drug is designed to interact with multiple targets, is emerging as a promising strategy. nih.gov The thiophene nucleus is present in several non-steroidal anti-inflammatory drugs (NSAIDs) and other multi-target agents. nih.gov For example, thieno[2,3-d]pyrimidine (B153573) derivatives have been designed as multi-target-directed ligands to inhibit enzymes involved in inflammation. nih.gov

Sustainable Chemical Synthesis and Process Intensification

The principles of green chemistry are becoming increasingly important in pharmaceutical manufacturing to minimize environmental impact. carlroth.com Future research on the synthesis of 2-Isopropylamino-1-thiophen-2-yl-ethanone should focus on developing more sustainable and efficient processes. This includes the use of safer solvents, renewable starting materials, and catalytic reactions that reduce waste. carlroth.com

Process intensification, which aims to make chemical processes smaller, safer, and more energy-efficient, is another key area of research. This could involve the use of flow chemistry, where reactions are carried out in continuous-flow reactors rather than in large batches. Flow chemistry can offer better control over reaction parameters, leading to higher yields and purity, and can be more easily scaled up for industrial production. The integration of biocatalytic steps into a continuous flow process represents a particularly attractive avenue for the sustainable synthesis of this compound.

Advanced Analytical Techniques for Comprehensive Metabolite and Interaction Analysis

A thorough understanding of a compound's metabolic fate and its interactions with biological systems is crucial for its development as a therapeutic agent. Advanced analytical techniques are essential for this comprehensive analysis. While standard techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy would be used for routine characterization, more sophisticated methods are needed to delve deeper.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools for identifying and quantifying metabolites of 2-Isopropylamino-1-thiophen-2-yl-ethanone in biological samples. Techniques like pyrolysis-GC-MS could provide insights into the compound's thermal decomposition products. For studying interactions with target proteins, techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) can provide valuable data on binding affinity and thermodynamics. Furthermore, advanced imaging techniques could be used to visualize the distribution of the compound within cells and tissues.

Q & A

Q. What synthetic methodologies are recommended for preparing 2-Isopropylamino-1-thiophen-2-yl-ethanone?

A multi-step approach is often employed:

- Step 1 : React thiophene-2-carboxylic acid derivatives with isopropylamine via nucleophilic substitution or reductive amination.

- Step 2 : Introduce the ketone group using Friedel-Crafts acylation or via α-bromination followed by hydrolysis (analogous to methods in for cyclopropyl ketones) .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol/water) are standard. Monitor purity via TLC and NMR .

Q. Which analytical techniques are critical for confirming the compound’s purity and structural integrity?

- NMR Spectroscopy : H and C NMR to verify substituent positions (e.g., thiophene protons at δ 6.8–7.5 ppm, isopropyl CH at δ 1.2–1.4 ppm) .

- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., calculated [M+H] for CHNOS: 198.0953) .

- Elemental Analysis : Match experimental vs. theoretical C, H, N, S percentages (±0.3% tolerance) .

Q. What safety protocols should be followed when handling this compound?

- PPE : Lab coat, nitrile gloves, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of vapors (aligns with GHS precaution P261 in ) .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s stereochemistry or molecular packing?

- Data Collection : Use single-crystal X-ray diffraction (SXRD) with SHELXL for refinement. Address twinning or disorder via the HKLF5 format in SHELX .

- Visualization : Mercury CSD 2.0 can analyze intermolecular interactions (e.g., H-bonding between amine and ketone groups) and compare packing motifs with analogous structures .

- Validation : Check R-factor convergence (<5%) and ADDSYM for missed symmetry .

Q. What strategies address contradictions in reaction yields or byproduct formation during synthesis?

- DoE Optimization : Vary solvents (e.g., THF vs. ethanol), temperature (−78°C to reflux), and catalysts (e.g., polyvinyl pyridine in ) to identify optimal conditions .

- Byproduct Analysis : Use LC-MS or GC-MS to detect intermediates (e.g., over-alkylated products). Adjust stoichiometry (amine:ketone ratio) to suppress side reactions.

Q. How can computational modeling predict the compound’s bioactivity or interaction with biological targets?

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding to receptors (e.g., kinases or GPCRs). Validate with SAR data from analogs like [1,1'-Biphenyl]-2-yl(phenyl)methanone () .

- DFT Calculations : Calculate electrostatic potential surfaces (EPS) to identify nucleophilic/electrophilic regions for reactivity predictions.

Q. What experimental designs are suitable for studying its metabolic stability or toxicity in vitro?